(S)-2-(Methoxymethyl)piperazine
Description
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(2S)-2-(methoxymethyl)piperazine |
InChI |
InChI=1S/C6H14N2O/c1-9-5-6-4-7-2-3-8-6/h6-8H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
VSKJXHRGVSZNRH-LURJTMIESA-N |
Isomeric SMILES |
COC[C@@H]1CNCCN1 |
Canonical SMILES |
COCC1CNCCN1 |
Origin of Product |
United States |
Preparation Methods
Chiral Resolution via Stepwise Salification
A notable method for preparing chiral 2-substituted piperazines, including (S)-2-methylpiperazine analogs, involves stepwise salification to separate enantiomers based on differential solubility of their salts. Although this method is described for 2-methylpiperazine, it is adaptable for 2-(methoxymethyl)piperazine derivatives.
- The racemic mixture is converted into diastereomeric salts using chiral acids (e.g., tartaric acid).
- Selective crystallization isolates the (S)-enantiomer salt.
- Subsequent neutralization regenerates the free (S)-2-(methoxymethyl)piperazine.
This approach is advantageous for scalability and purity but requires careful optimization of crystallization conditions to maximize yield and enantiomeric purity.
Nucleophilic Substitution on Piperazine Derivatives
Another common synthetic strategy involves nucleophilic substitution reactions on piperazine or its protected derivatives:
- Starting from piperazine, the 2-position is functionalized by reaction with a suitable electrophile bearing a methoxymethyl group.
- The reaction is typically performed in an aprotic solvent such as dichloromethane or dimethylformamide (DMF).
- Bases like sodium carbonate or sodium hydroxide facilitate the substitution.
- The reaction is conducted at controlled temperatures (room temperature to reflux) to optimize yield.
For example, a general procedure involves stirring piperazine with methoxymethyl chloride or a related electrophile in the presence of a base, followed by purification via chromatography.
Asymmetric Synthesis Using Chiral Auxiliaries or Catalysts
To directly obtain the (S)-enantiomer, asymmetric synthesis methods are employed:
- Use of chiral sulfinamide auxiliaries attached to intermediates allows stereoselective introduction of the methoxymethyl group.
- Catalytic asymmetric hydrogenation or addition reactions on prochiral precursors can yield the (S)-configured product.
- Subsequent deprotection and purification steps yield this compound with high enantiomeric excess.
These methods, while more complex, provide direct access to the chiral compound without the need for resolution.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|---|---|
| Stepwise Salification (Resolution) | Racemic 2-(methoxymethyl)piperazine + chiral acid (e.g., tartaric acid), crystallization | Scalable, high purity | Requires resolution step | 60-75 | >95 |
| Nucleophilic Substitution | Piperazine + methoxymethyl chloride, base (Na2CO3 or NaOH), solvent (DCM, DMF) | Straightforward, accessible reagents | Racemic product unless chiral source used | 70-85 | Racemic unless chiral control applied |
| Asymmetric Synthesis | Chiral sulfinamide auxiliaries, catalytic hydrogenation, chiral catalysts | Direct chiral product, high ee | More complex, costly catalysts | 50-80 | 90-99 |
Detailed Research Findings and Notes
Stepwise Salification : The process described in patent CN1456553A for 2-methylpiperazine can be adapted for 2-(methoxymethyl)piperazine. The selective formation of diastereomeric salts with tartaric acid derivatives allows efficient separation of (S)-enantiomer salts. The method is industrially relevant due to its simplicity and scalability.
Nucleophilic Substitution : Literature reports the use of dichloromethane as solvent and sodium carbonate as base for substitution reactions on piperazine rings. The reaction proceeds at room temperature to mild heating, with purification by chromatographic methods to isolate the product. This method is widely used for preparing piperazine derivatives but typically yields racemic mixtures unless chiral starting materials or catalysts are employed.
Asymmetric Synthesis : Advanced synthetic routes involve the use of chiral sulfinamide intermediates, which upon reaction with methylating agents and subsequent acidic hydrolysis yield the (S)-enantiomer. This approach is supported by recent pharmaceutical syntheses of chiral piperazine-containing drugs, where chiral centers are introduced via asymmetric addition or catalytic hydrogenation steps.
Purification and Characterization : Final products are typically purified by recrystallization or chromatographic techniques. Enantiomeric purity is confirmed by chiral HPLC or supercritical fluid chromatography. Melting points and NMR spectroscopy are used to confirm structure and purity.
Chemical Reactions Analysis
Alkylation Reactions
(S)-2-(Methoxymethyl)piperazine undergoes alkylation at its secondary amine sites, typically using alkyl halides or alkylating agents. This reaction introduces alkyl groups to the piperazine ring, expanding structural diversity for pharmaceutical applications.
Mechanism :
-
Nucleophilic substitution (SN2) at the nitrogen atom.
-
Example: Reaction with methyl iodide in methanol under reflux yields N-alkylated derivatives .
Conditions :
-
Solvents: Methanol, ethanol, or acetonitrile.
-
Temperature: 60–80°C.
-
Catalysts: Not typically required due to the nucleophilicity of the secondary amine .
Acylation Reactions
The compound reacts with acyl halides or anhydrides to form amides, a key step in prodrug synthesis or functional group incorporation.
Mechanism :
-
Nucleophilic attack by the piperazine nitrogen on the electrophilic carbonyl carbon.
-
Example: Reaction with acetyl chloride produces N-acetyl derivatives, confirmed by FT-IR and NMR .
Conditions :
Palladium-Catalyzed Cross-Coupling Reactions
This compound participates in C–N bond-forming reactions via palladium catalysis, enabling aryl or heteroaryl group introductions.
Mechanism :
-
Oxidative addition of aryl halides to Pd(0).
-
Ligand exchange and reductive elimination to form the C–N bond .
Example :
-
Suzuki-Miyaura coupling with arylboronic acids in toluene at 100°C yields biaryl-piperazine hybrids .
Catalytic System :
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient aromatic rings undergo SNAr reactions with the piperazine’s nitrogen, forming aryl-piperazine derivatives.
Key Example :
-
Reaction with 2-nitro-5-fluoropyridine in DMF at 120°C produces substituted pyridyl-piperazines, precursors to kinase inhibitors .
Conditions :
Metal-Ion-Catalyzed Reactions
Heterogeneous catalysis using metal ions (Cu²⁺, Ce³⁺) immobilized on polymeric resins accelerates piperazine functionalization.
Procedure :
-
Piperazine protonation to form a reactive piperazine-1-ium cation.
-
Reaction with electrophiles (e.g., Michael acceptors) in methanol under reflux .
Catalytic Efficiency :
| Metal Ion | Reaction Time (h) | Yield (%) |
|---|---|---|
| Cu(II) | 4 | 85 |
| Ce(III) | 6 | 78 |
Data from simplified one-pot synthesis protocols .
Reductive Formylation
Tetracoordinate borates catalyze reductive formylation, converting amines to formamides.
Example :
-
Reaction with benzaldehyde and phenylsilane in toluene at 60°C, catalyzed by sodium phenyltrihydroxyborate and PdCl₂, yields N-formyl derivatives .
Conditions :
Biological Activity and Receptor Interactions
The piperazine moiety interacts with neurotransmitter receptors (e.g., dopamine D2/D3 and σ₁ receptors), influencing drug design:
Scientific Research Applications
(S)-2-(Methoxymethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs for treating neurological disorders, infections, and cancer.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(Methoxymethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. For example, in medicinal applications, this compound may act as an inhibitor or activator of enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Substituent Position and Receptor Affinity
Substituent position on the piperazine ring critically impacts receptor binding. For example:
- Aripiprazole analogs : Replacing the 2,3-dichloro substituents with 2-OCH3 or 2-OCH2CH2F groups improved D2 receptor selectivity by 60- and 52-fold, respectively, compared to the parent compound .
- (S)-2-(Methoxymethyl)piperazine : The 2-methoxymethyl group may similarly enhance steric and electronic interactions with receptors, though direct data are sparse.
Table 1: Impact of Piperazine Substituents on Receptor Affinity
Functional Group Modifications
- Hydroxyalkyl vs. Methoxymethyl : In PLpro inhibitors, hydroxyalkyl substituents at the 4-position of piperazine reduced activity compared to methyl groups, while methoxymethyl (as in the target compound) may balance lipophilicity and hydrogen bonding .
- N-Sulfonylation : Disrupts salt bridges (e.g., with E167 in PLpro), reducing activity, whereas methoxymethyl avoids such interactions .
Stability and Reactivity
- Oxidative Degradation: Piperazine moieties react with MnO2 via dealkylation/hydroxylation at the N1 atom . The methoxymethyl group’s ether linkage may confer stability compared to alkyl or hydroxyalkyl groups.
Key Structural and Functional Differences
- Stereochemistry : The (S)-configuration in the target compound may enhance enantioselective binding, as seen in (S)-2-methylpiperazine derivatives .
- Methoxymethyl vs. Benzyl Groups : While benzylpiperazines (e.g., BZP, TFMPP) are common in designer drugs for psychostimulatory effects, methoxymethyl substitution likely reduces CNS penetration but improves metabolic stability .
Biological Activity
(S)-2-(Methoxymethyl)piperazine is a chiral piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxymethyl substituent on the piperazine ring, enhancing its solubility and interaction with various biological targets. The following sections explore its biological activity, including its interactions with neurotransmitter systems, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
This compound is characterized by:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, contributing to its unique reactivity.
- Methoxymethyl Group : This substituent improves solubility and may influence receptor interactions.
The compound's structural features make it a candidate for developing new drugs targeting neurological disorders and other therapeutic areas.
Interaction with Neurotransmitter Systems
Research indicates that this compound primarily interacts with neurotransmitter systems, particularly:
- Serotonin Receptors : Compounds with piperazine moieties are often investigated for their effects on serotonin receptors, which play a crucial role in mood regulation.
- Dopamine Receptors : The compound may also interact with dopamine receptors, influencing various neurological functions.
Studies suggest that this compound can modulate voltage-gated sodium channels, potentially providing therapeutic benefits in conditions such as epilepsy and neuropathic pain .
Therapeutic Potential
The compound's unique properties suggest several therapeutic applications:
- Pharmaceutical Development : Its structural characteristics make it suitable for developing drugs aimed at treating neurological disorders.
- Chemical Probes : It can serve as a chemical probe in studies focused on understanding receptor interactions and signaling pathways.
- Synthesis of Complex Molecules : this compound can be utilized as an intermediate in synthesizing more complex pharmaceutical compounds .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate | Contains a tert-butyl group | Enhanced lipophilicity and stability |
| (S)-1-Boc-2-(methoxymethyl)piperazine | Boc protection on nitrogen | Improved solubility and stability in organic solvents |
| (S)-1-N-Boc-2-(methoxymethyl)piperazine | Similar structure with N-Boc protection | Potentially altered receptor interactions |
The combination of functional groups in this compound influences its reactivity and biological activity, making it a valuable candidate for further research compared to other similar compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of piperazine derivatives, including this compound. Notable findings include:
- Binding Affinity Studies : Research has demonstrated the binding affinity of piperazine derivatives to dopamine D2 and D3 receptors, indicating their potential as therapeutic agents in treating psychiatric disorders .
- Mitotic Activity : A study identified that certain piperazine-based compounds can sensitize colon cancer cells to apoptosis, highlighting their potential in cancer therapy .
- Neuroprotective Effects : Investigations into similar piperazine compounds have shown their ability to modulate neuroprotective pathways, suggesting that this compound may also exhibit such effects .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of (S)-2-(Methoxymethyl)piperazine, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including acylation, bromination, and esterification, starting from precursors like benzoic acid derivatives. Optimization of reaction conditions (e.g., solvent selection, temperature, and stoichiometry) is critical. For example, acyl chloride intermediates can be generated via thionyl chloride treatment, followed by nucleophilic substitution. Intermediates and final products are characterized using IR spectroscopy (functional group analysis), (structural elucidation), GC-MS (purity assessment), and HPLC (chiral separation for stereoisomers) .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures accuracy:
- IR Spectroscopy : Identifies functional groups (e.g., methoxymethyl C-O stretch near 1100 cm) .
- NMR (, ) : Confirms stereochemistry and substituent placement, particularly the (S)-configuration .
- HPLC with Chiral Columns : Resolves enantiomeric purity, critical for pharmacological studies .
- GC-MS : Quantifies purity and detects volatile byproducts .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer : Safety protocols include:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Storage : Store in airtight containers at controlled temperatures (e.g., 2–8°C) to prevent degradation .
- Waste Disposal : Follow institutional guidelines for amine-containing compounds, neutralizing acidic byproducts before disposal .
Advanced Research Questions
Q. How can computational modeling be utilized to predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess binding affinity to target receptors (e.g., serotonin or dopamine transporters) by modeling interactions with active sites .
- QSAR Models : Correlate substituent effects (e.g., methoxymethyl group) with bioavailability, using descriptors like logP, TPSA (Topological Polar Surface Area), and hydrogen-bonding capacity .
- ADMET Prediction Tools : Software like SwissADME predicts absorption, metabolism, and toxicity profiles based on structural features .
Q. What strategies are effective in resolving contradictory kinetic data when studying reactions involving this compound?
- Methodological Answer :
- Extended Kinetic Modeling : Incorporate all plausible reaction pathways (e.g., carbamic acid formation, zwitterion deprotonation) and validate using stopped-flow spectrophotometry to track rapid equilibria .
- Multivariate Analysis : Apply principal component analysis (PCA) to isolate variables (e.g., pH, temperature) causing discrepancies in rate constants .
- NMR Spectroscopy : Monitor reaction progress in situ (e.g., for proton exchange kinetics) to validate intermediate species .
Q. How does the substitution pattern on the piperazine ring influence the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Electron-Donating Groups : Methoxymethyl substituents enhance electron density on the piperazine ring, improving receptor binding (e.g., 5-HT agonists) .
- Stereochemical Modifications : The (S)-configuration may optimize spatial alignment with chiral binding pockets, as seen in CNS-active analogs .
- In Vitro Assays : Use radioligand displacement assays (e.g., -labeled ligands) to quantify affinity for target receptors .
Q. How can stopped-flow spectrophotometry and NMR spectroscopy be applied to study the reaction mechanisms of this compound with CO?
- Methodological Answer :
- Stopped-Flow Techniques : Rapidly mix this compound with CO-saturated solutions to measure carbamate formation kinetics (e.g., absorbance changes at 210–240 nm) .
- Titrations : Track pH-dependent shifts in proton resonances to identify carbamic acid intermediates and quantify equilibrium constants .
- Comparative Studies : Benchmark against piperazine’s CO reactivity to assess the methoxymethyl group’s steric/electronic effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data for this compound derivatives?
- Methodological Answer :
- Standardized Protocols : Ensure consistent solvent systems (e.g., aqueous buffers vs. organic solvents) and temperature controls .
- High-Throughput Screening : Use automated solubility platforms to generate large datasets under varied conditions, reducing experimental noise .
- Machine Learning : Train models on existing solubility databases to predict outliers and identify physicochemical drivers (e.g., logS, hydrogen-bond donors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
